molecular formula C19H12N2O5 B2853392 N-(2-methyl-1,3-dioxoisoindolin-5-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477555-23-0

N-(2-methyl-1,3-dioxoisoindolin-5-yl)-4-oxo-4H-chromene-3-carboxamide

Cat. No. B2853392
CAS RN: 477555-23-0
M. Wt: 348.314
InChI Key: JOTPMKJNCSAGOK-UHFFFAOYSA-N
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Description

“N-(2-methyl-1,3-dioxoisoindolin-5-yl)-4-oxo-4H-chromene-3-carboxamide” is a synthetic compound . It’s likely used for research purposes.


Synthesis Analysis

The compound can be synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide . The reaction mixture is stirred and refluxed for a duration of 5 hours. After cooling, it is poured into 500 mL of ice water when the compound precipitates and is filtered off .


Molecular Structure Analysis

The chemical structures of the compounds are elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .


Chemical Reactions Analysis

The compound is synthesized through a reaction involving phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide . The reaction mixture is stirred and refluxed for a duration of 5 hours .

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibitors

Research has explored the synthesis and evaluation of N-(2-(2,3-dioxoindolin-1-yl)acetyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives, designed as novel non-nucleoside inhibitors of the HIV-1 Reverse Transcriptase (RT). These compounds, combining structural features from leading scaffolds like HEPT and oxyindole, showed higher RT inhibitory activity than standard treatments in some instances. The study emphasizes the potential of these hybrids in developing new therapeutic agents for HIV-1 (Devale et al., 2017).

Crystal Structure and Spectroscopy

Another application is in the crystal structure and spectroscopy of related compounds, such as N-(1,3-dioxoisoindolin-2yl)benzamide, where combined IR spectroscopy, SEM, and single-crystal X-ray diffraction techniques were used. This study showcases the importance of these compounds in understanding molecular structures and interactions, further aiding in the design of new materials and drugs (Bülbül et al., 2015).

Antioxidant and Antibacterial Agents

The synthesis of 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives through a one-pot reaction has been investigated for their antioxidant and antibacterial activities. This study highlights the chemical versatility and potential biological applications of these compounds, offering a promising route for the development of new therapeutic agents (Subbareddy & Sumathi, 2017).

properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O5/c1-21-18(24)11-7-6-10(8-13(11)19(21)25)20-17(23)14-9-26-15-5-3-2-4-12(15)16(14)22/h2-9H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTPMKJNCSAGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=COC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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